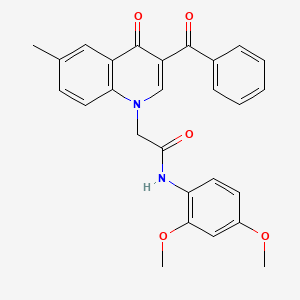

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Description

This compound is a quinolinone-based acetamide derivative featuring a benzoyl group at position 3, a methyl substituent at position 6 of the quinoline core, and a 2,4-dimethoxyphenylacetamide side chain. The 2,4-dimethoxyphenyl group may enhance solubility or target interactions due to its electron-donating methoxy substituents .

Properties

IUPAC Name |

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-17-9-12-23-20(13-17)27(32)21(26(31)18-7-5-4-6-8-18)15-29(23)16-25(30)28-22-11-10-19(33-2)14-24(22)34-3/h4-15H,16H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGUICMFYNIWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

Functional Group Modifications: Introduction of the benzoyl and methyl groups through Friedel-Crafts acylation and alkylation reactions.

Acetamide Formation: The final step involves the reaction of the quinoline derivative with 2,4-dimethoxyaniline and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 4 of the quinoline core undergoes oxidation under strong oxidizing conditions. For example:

-

Reagent : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media.

-

Product : Formation of a carboxylic acid derivative at the 4-position.

-

Conditions : Elevated temperatures (60–80°C) and acidic pH (e.g., H₂SO₄).

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Ketone oxidation | H₂O₂, KMnO₄ | 60–80°C, H₂SO₄ | 4-carboxyquinoline derivative |

Reduction Reactions

The benzoyl and acetamide groups are susceptible to reduction:

-

Benzoyl reduction : Catalytic hydrogenation (H₂/Pd-C) converts the benzoyl group to a benzyl alcohol.

-

Acetamide reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a primary amine.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Benzoyl reduction | H₂, Pd-C | Room temperature, EtOH | 3-(hydroxymethyl)quinoline derivative |

| Acetamide reduction | LiAlH₄ | Anhydrous THF, reflux | N-(2,4-dimethoxyphenyl)ethylamine |

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O): Yields carboxylic acid and 2,4-dimethoxyaniline.

-

Basic hydrolysis (NaOH/EtOH): Produces sodium carboxylate and aniline derivative.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acidic hydrolysis | HCl, H₂O | Reflux, 6–8 hours | Carboxylic acid + 2,4-dimethoxyaniline |

| Basic hydrolysis | NaOH, ethanol | Reflux, 4–6 hours | Sodium carboxylate + aniline |

Nucleophilic Substitution

The methoxy groups on the phenyl ring participate in electrophilic substitution:

-

Demethylation : BBr₃ in dichloromethane removes methoxy groups, forming phenolic hydroxyl groups.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the dimethoxyphenyl ring.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | 0°C to room temperature | Di-hydroxy-substituted phenyl |

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 hours | Nitro-substituted derivative |

Cyclization Reactions

The quinoline core facilitates cyclization under Pd-catalyzed conditions, as observed in related compounds :

-

Intramolecular cyclization : Forms fused heterocyclic systems (e.g., quinoline-fused benzodiazepines) .

-

Reagents : Pd(OAc)₂, dppf ligand, and Et₃N in acetonitrile .

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates in the presence of H₂O₂, confirmed by ESR studies.

-

Reduction : LiAlH₄ acts through a two-electron transfer mechanism, breaking the amide C–N bond.

-

Hydrolysis : Acid-catalyzed cleavage follows nucleophilic attack by water at the carbonyl carbon.

Stability Under Reaction Conditions

-

The compound is stable in polar aprotic solvents (DMF, DMSO) but degrades in strong acids (>2M HCl).

-

Thermal decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound could be studied for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound might be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a promising lead compound.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific biological activity. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as the quinolinone core, acetamide linkage, and aromatic substituents. These comparisons focus on structural variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison

*Estimated based on structural formula.

Key Observations :

In contrast, Analog 1’s benzenesulfonyl group (stronger electron withdrawal) may enhance binding to polar targets but reduce membrane permeability . The 6-methyl substituent in the target compound contributes to steric hindrance, whereas Analog 1’s 6-ethyl group increases lipophilicity, possibly affecting metabolic stability .

Acetamide Modifications: The shared N-(2,4-dimethoxyphenyl) group in the target and Analog 2 suggests a preference for electron-rich aromatic systems, which may facilitate π-π stacking or hydrogen bonding with biological targets .

Core Modifications: Analog 2’s fused dioxane ring introduces conformational rigidity, which could restrict rotational freedom and improve target selectivity compared to the flexible quinolinone core of the target compound .

Research Findings and Implications

- Solubility and Bioavailability : The 2,4-dimethoxyphenyl group in the target compound and Analog 2 likely improves aqueous solubility relative to Analog 1 ’s chlorophenyl group, which is more hydrophobic .

- Target Selectivity : The benzoyl vs. sulfonyl substituents suggest divergent target preferences. For example, sulfonyl-containing compounds (e.g., Analog 1 ) are common in protease inhibitors, while benzoyl derivatives may favor kinases or nuclear receptors .

- Synthetic Accessibility : The target compound’s methyl and benzoyl groups may simplify synthesis compared to Analog 2 ’s fused dioxane ring, which requires additional cyclization steps .

Biological Activity

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound belonging to the quinoline family. This compound has attracted attention due to its diverse biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 456.5 g/mol. The structure includes a quinoline core, a benzoyl group, and an acetamide moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Anticancer Properties

Several studies have reported the anticancer activity of quinoline derivatives, including this compound. It has been shown to induce apoptosis in cancer cells through the following mechanisms:

- Inhibition of cell proliferation : The compound disrupts the cell cycle, leading to reduced tumor growth.

- Induction of apoptosis : It activates caspases and increases the expression of pro-apoptotic proteins.

- Inhibition of angiogenesis : By blocking vascular endothelial growth factor (VEGF) signaling pathways, it prevents tumor blood supply.

Case Studies

- In Vitro Studies : In a study involving human cancer cell lines, this compound demonstrated IC50 values in the micromolar range, indicating potent anticancer activity.

- In Vivo Studies : Animal models have shown that treatment with this compound significantly reduces tumor size compared to control groups, supporting its potential as an effective anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism and proliferation.

- Receptor Binding : The compound can bind to receptors associated with cell growth and survival pathways.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 456.5 g/mol |

| Antimicrobial Activity | Effective against various strains |

| Anticancer IC50 (in vitro) | Micromolar range |

| Mechanisms of Action | Enzyme inhibition, apoptosis induction |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.